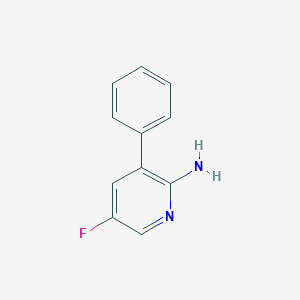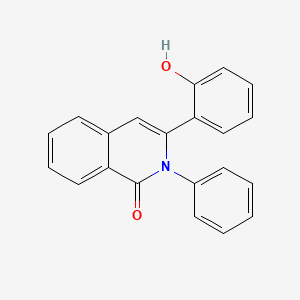![molecular formula C8H5BrClNO3S B15207808 2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15207808.png)
2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a bromomethyl group at the second position and a sulfonyl chloride group at the seventh position of the benzoxazole ring. It is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride typically involves the bromination of 2-methylbenzoxazole followed by sulfonylation. One common method involves the use of N-bromosuccinimide (NBS) and 2,2’-azobis(isobutyronitrile) (AIBN) in tetrachloromethane under reflux conditions for 12 hours . The resulting bromomethyl derivative is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial to ensure its high purity and quality for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Electrophilic Substitution: The sulfonyl chloride group can participate in electrophilic substitution reactions, forming sulfonamides and sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Substitution: Reagents such as ammonia, primary and secondary amines, and alcohols are used. Reactions are often conducted in the presence of a base like pyridine or triethylamine.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, and substituted amines.
Electrophilic Substitution: Formation of sulfonamides and sulfonate esters.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of biologically active compounds, including potential drug candidates with antimicrobial, antifungal, and anticancer properties.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Chemical Biology: It serves as a tool for the modification of biomolecules, enabling the study of biological processes and the development of bioconjugates.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and fine chemicals, contributing to various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride involves its reactive functional groups. The bromomethyl group can act as an electrophile, reacting with nucleophiles to form covalent bonds. The sulfonyl chloride group can also act as an electrophile, participating in reactions with nucleophiles to form sulfonamide or sulfonate ester linkages. These reactions can modify the structure and function of target molecules, leading to various biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethyl)benzo[d]oxazole: Lacks the sulfonyl chloride group, making it less reactive in electrophilic substitution reactions.
2-(Chloromethyl)benzo[d]oxazole-7-sulfonyl chloride: Contains a chloromethyl group instead of a bromomethyl group, which may result in different reactivity and selectivity in nucleophilic substitution reactions.
2-(Bromomethyl)benzo[d]thiazole-7-sulfonyl chloride: Contains a thiazole ring instead of an oxazole ring, which can influence its chemical properties and reactivity.
Uniqueness
2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride is unique due to the presence of both bromomethyl and sulfonyl chloride functional groups on the benzoxazole ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
Eigenschaften
Molekularformel |
C8H5BrClNO3S |
|---|---|
Molekulargewicht |
310.55 g/mol |
IUPAC-Name |
2-(bromomethyl)-1,3-benzoxazole-7-sulfonyl chloride |
InChI |
InChI=1S/C8H5BrClNO3S/c9-4-7-11-5-2-1-3-6(8(5)14-7)15(10,12)13/h1-3H,4H2 |
InChI-Schlüssel |
YIRAIMCPSSWJCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)OC(=N2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



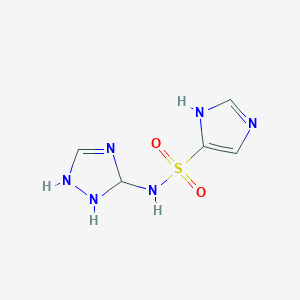
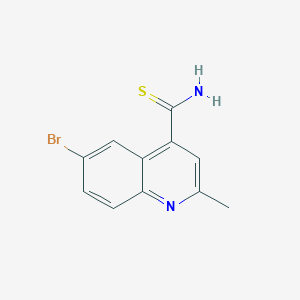
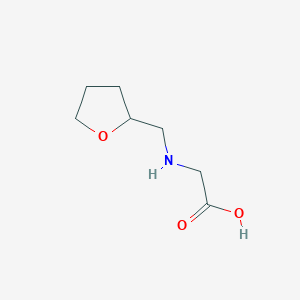
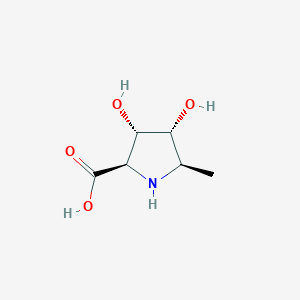
![(1R)-Dicyclohexyl(2'-methyl-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B15207758.png)
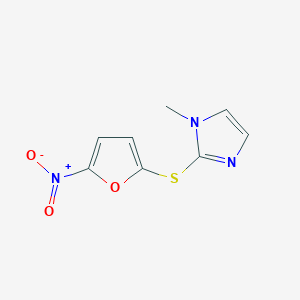
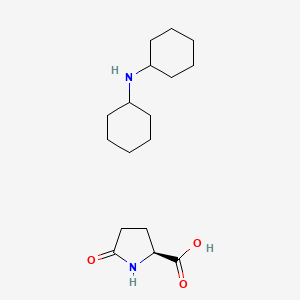



![1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207811.png)
